Physicochemical Properties and Applications of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The modern drug discovery paradigm is increasingly defined by the "escape from flatland"—a strategic shift away from plan...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
The modern drug discovery paradigm is increasingly defined by the "escape from flatland"—a strategic shift away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich three-dimensional scaffolds. Among these advanced molecular building blocks, 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride has emerged as a premium spirocyclic module.
As a Senior Application Scientist, I frequently observe that while spirocycles offer profound pharmacokinetic advantages, their unique physicochemical properties demand rigorous synthetic and analytical controls. This whitepaper provides an in-depth technical analysis of the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold, detailing its structural rationale, physicochemical profiling, and the self-validating experimental protocols required for its successful integration into drug discovery pipelines.
Structural & Physicochemical Profiling
The 5-oxa-2-azaspiro[3.4]oct-7-ene core consists of a highly strained azetidine ring (2-aza) spiro-fused to a 2,5-dihydrofuran-like ring (5-oxa, 7-ene) at a quaternary spiro carbon. This orthogonal ring fusion creates a rigid, three-dimensional architecture that fundamentally alters the molecule's interaction with aqueous environments and biological targets [3].
To facilitate rapid assessment, the core physicochemical parameters of the hydrochloride salt are summarized below:
Parameter
Value / Description
Chemical Name
5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
CAS Number
2248274-75-9 [1]
Molecular Formula
C₆H₁₀ClNO (Base: C₆H₉NO)
Molecular Weight
147.60 g/mol (Base: 111.14 g/mol )
Topological Polar Surface Area (TPSA)
~21.3 Ų (Free base) [2]
Fraction sp³ (Fsp³)
High (0.67 for the core scaffold)
Physical Form
Solid, highly hygroscopic powder
GHS Hazard Classification
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [1]
Rationale for Use: The Bioisosteric Advantage
The strategic incorporation of the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold into a lead compound is rarely arbitrary. It is typically deployed as a conformationally restricted bioisostere for morpholine, piperazine, or substituted phenyl rings [3, 4].
The Causality of Pharmacological Improvement:
Metabolic Stability: Traditional morpholine rings are highly susceptible to cytochrome P450-mediated oxidative metabolism at the methylene groups adjacent to the heteroatoms. The spirocyclic fusion in our target scaffold sterically shields these vulnerable positions, significantly reducing intrinsic clearance (CLint) [4].
Aqueous Solubility: The orthogonal orientation of the azetidine and dihydrofuran rings disrupts the planar π-π stacking interactions that typically cause poor solubility in aromatic systems. Furthermore, the hydrochloride salt form ensures rapid dissolution in physiological media.
Locked Exit Vectors: The quaternary spiro center rigidly locks the spatial trajectory of the nitrogen and oxygen atoms. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced receptor selectivity and potency.
Logical mapping of spiro[3.4]oct-7-ene features to pharmacological outcomes.
Synthetic Methodologies & Experimental Protocols
In drug discovery, this scaffold is typically synthesized and stored as a Boc-protected precursor (e.g., tert-butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate) to prevent premature degradation. The generation of the active hydrochloride salt must be executed with precision to preserve the sensitive 7-ene double bond.
Step-by-Step Protocol: Boc-Deprotection and Salt Formation
Dissolution: Dissolve the Boc-protected precursor (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
Acidic Cleavage: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 4M HCl in Dioxane (10.0 eq).
Expert Causality: We strictly utilize anhydrous HCl in Dioxane rather than aqueous acids (like TFA/H₂O) because the 2,5-dihydrofuran double bond is highly susceptible to acid-catalyzed hydration or polymerization in the presence of water. The 0 °C initiation temperature suppresses exothermic degradation pathways.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring the disappearance of the starting material via LC-MS.
Concentration: Once complete, concentrate the mixture under reduced pressure to remove DCM and excess HCl. Do not heat above 30 °C.
Precipitation (Trituration): Suspend the resulting crude residue in ice-cold anhydrous diethyl ether and triturate vigorously for 15 minutes.
Expert Causality: The highly polar hydrochloride salt is entirely insoluble in cold ether, whereas the cleaved tert-butyl byproducts (isobutylene, t-BuOH) and residual dioxane remain in solution. This thermodynamic disparity drives the equilibrium and yields a highly pure product without the need for column chromatography.
Isolation: Isolate the precipitate via vacuum filtration under a blanket of nitrogen (due to the salt's hygroscopicity). Dry under high vacuum for 12 hours.
Step-by-step synthetic workflow for the preparation of the hydrochloride salt.
Analytical Validation (Self-Validating System)
A protocol is only as reliable as its validation metrics. To confirm the structural integrity of the 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride salt, the following analytical suite must be employed:
High-Resolution ¹H NMR (D₂O or DMSO-d₆):
Diagnostic Feature: The molecule possesses a plane of symmetry across the dihydrofuran ring, making the two azetidine carbons (C1 and C3) equivalent. However, the two protons on the same carbon are highly diastereotopic because one is oriented toward the oxygen atom and the other toward the alkene. You must observe distinct, complex multiplets for these protons around 3.8–4.3 ppm. The alkene protons (7-ene) will appear as a distinct multiplet around 5.8–6.1 ppm.
LC-MS (ESI+):
Ensure the use of a buffered mobile phase (e.g., 0.1% Formic Acid in Water/MeCN) to facilitate the ionization of the secondary amine. The expected mass-to-charge ratio [M+H]⁺ is m/z 112.1.
Karl Fischer Titration:
Because amine hydrochlorides of small, polar spirocycles are notoriously hygroscopic, Karl Fischer titration is mandatory prior to downstream coupling reactions. A water content of <0.5% w/w validates the success of the desiccation step.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 137935348, Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate." PubChem. URL:[Link]
Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications. URL:[Link]
European Patent Office. "NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT." EP 4446312 A1. URL:[Link]
Exploratory
Navigating the Spirocyclic Landscape: A Technical Guide to the NMR Spectroscopy of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride
Abstract This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) analysis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a novel spirocyclic scaffold of interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) analysis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a novel spirocyclic scaffold of interest in medicinal chemistry and drug discovery. In the absence of published experimental spectra for this specific compound, this document serves as an in-depth predictive guide for researchers, scientists, and drug development professionals. We will dissect the molecule's structural components to forecast its ¹H and ¹³C NMR spectral characteristics, drawing upon established principles and data from analogous chemical structures. Furthermore, this guide presents a detailed, field-proven protocol for the acquisition of high-quality NMR data for this and similar amine hydrochloride salts, ensuring a robust and self-validating experimental approach.
Introduction: The Imperative of Structural Verification for Novel Scaffolds
The "escape from flatland" in medicinal chemistry has led to a surge in the exploration of three-dimensional molecular architectures. Spirocycles, with their unique conformational rigidity and spatial orientation of substituents, represent a promising avenue for the development of novel therapeutics. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride embodies this new wave of chemical entities. Its structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization.
This guide is structured to provide both a theoretical foundation for understanding the NMR spectra of this molecule and a practical, step-by-step methodology for its experimental acquisition. By understanding the expected chemical shifts and coupling patterns, researchers can more efficiently and accurately interpret their experimental data, accelerating the drug discovery and development pipeline.
Predicted NMR Spectral Analysis
The structure of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride presents a fascinating combination of a strained azetidine ring, a dihydrooxazole moiety, and a spirocyclic center. The protonation of the nitrogen atom will have a significant influence on the chemical shifts of adjacent protons and carbons.
Caption: Experimental workflow for NMR analysis.
Sample Preparation
The choice of solvent is critical for amine hydrochloride salts. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are recommended due to their ability to dissolve the salt and the potential for hydrogen-deuterium exchange of the N-H proton, which can sometimes simplify the spectrum.
Weighing: Accurately weigh 5-10 mg of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride.
Dissolution: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.
[1][2]3. Internal Standard: Add a small amount of an appropriate internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is suitable. For DMSO-d₆, tetramethylsilane (TMS) can be used.
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
Pulse Program: A standard 30-degree pulse sequence (e.g., zg30) is recommended to allow for a shorter relaxation delay.
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgpg30).
Spectral Width: 0-180 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
Temperature: 298 K (25 °C).
Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio and then perform a Fourier transform.
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction to ensure a flat baseline.
Referencing: Calibrate the ¹H spectrum by setting the internal standard signal to 0.00 ppm. Reference the ¹³C spectrum to the internal standard or the residual solvent peak.
Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the peaks in both the ¹H and ¹³C spectra based on the predicted chemical shifts and coupling patterns.
Conclusion
While experimental NMR data for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is not yet available in the public domain, this technical guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra. By understanding the expected spectral features and following the detailed experimental protocol provided, researchers will be well-equipped to acquire, interpret, and validate the structure of this novel spirocyclic compound. This foundational knowledge is critical for advancing the exploration of such three-dimensional scaffolds in the pursuit of new and effective medicines.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. Benchchem.
The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. (1970). Bulletin of the Chemical Society of Japan.
The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. (2000). Organic Letters.
The Carbon-13 NMR Spectra of Alkyl Vinyl Ethers, and Their Structures and Reactivities. (1970). J-STAGE.
Deuterated Solvents for NMR: Guide.
Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Royal Society of Chemistry.
Ethyl vinyl ether. University of Wisconsin-Madison.
C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. (1983). Polymer Journal.
Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules.
Deuterated Compounds for NMR. Tokyo Chemical Industry Co., Ltd.
Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). Royal Society of Chemistry.
Certificate of analysis - Azetidine hydrochloride, 97%. Thermo Fisher Scientific.
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry.
Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. (2006). Journal of the American Chemical Society.
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
Thermodynamic Stability Profiling of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride: A Mechanistic Guide
Introduction & Structural Energetics Spirocyclic azetidines have emerged as privileged structural motifs in modern drug discovery. By replacing flexible linear amines or metabolically vulnerable aromatic rings, spirocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Energetics
Spirocyclic azetidines have emerged as privileged structural motifs in modern drug discovery. By replacing flexible linear amines or metabolically vulnerable aromatic rings, spirocycles offer enhanced molecular rigidity, improved lipophilic ligand efficiency (LLE), and favorable pharmacokinetic profiles[1][2].
The compound 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride represents a highly specialized scaffold, fusing a strained azetidine ring (2-aza) with a 2,5-dihydrofuran derivative (5-oxa, oct-7-ene) via a spiro-junction. While this spiro-fusion restricts rotational entropy—thereby providing a thermodynamic driving force for target binding—it simultaneously introduces significant Baeyer ring strain (approximately 25–26 kcal/mol for the 4-membered azetidine moiety)[3]. The presence of the endocyclic double bond and the hydrochloride salt formulation further complicate its thermodynamic landscape, necessitating rigorous stability profiling to prevent late-stage formulation failures[4].
Mechanisms of Thermodynamic Degradation
Understanding the causality behind degradation is critical for predictive formulation. The thermodynamic vulnerabilities of 5-oxa-2-azaspiro[3.4]oct-7-ene HCl can be partitioned into three distinct mechanistic domains:
Hydrolytic Ring Opening (Strain Relief): The azetidine ring is inherently susceptible to nucleophilic attack. Protonation of the azetidine nitrogen by the HCl salt stabilizes it as a leaving group, lowering the activation energy barrier for ring-opening hydrolysis. The thermodynamic sink of this reaction is the formation of a linear acyclic amino-ether, driven by the release of >25 kcal/mol of ring strain[2].
Allylic Oxidation: The 2,5-dihydrofuran ring contains an isolated alkene. The allylic carbons (C6 and C8) possess weak C–H bonds due to the resonance stabilization of the resulting radical. Exposure to reactive oxygen species (ROS) or auto-oxidation thermodynamically favors the formation of allylic hydroperoxides, which subsequently decompose into complex polymeric mixtures.
Solid-State Lattice Collapse: As an HCl salt, the compound's stability is governed by its crystal lattice energy. Polymorphs with higher melting points exhibit superior thermodynamic stability and reduced hygroscopicity[4][5]. Conversely, lower-energy forms may undergo deliquescence when ambient humidity exceeds the critical relative humidity (CRH) of the salt, leading to a phase transition from solid to solution, which exponentially accelerates degradation kinetics[6].
Degradation pathways of 5-Oxa-2-azaspiro[3.4]oct-7-ene under thermodynamic stress.
Self-Validating Experimental Protocols
To rigorously evaluate these vulnerabilities, empirical protocols must be self-validating—meaning the output of one assay orthogonally confirms the findings of another.
Causality: Differential Scanning Calorimetry (DSC) identifies phase transitions (melting, crystallization), while Thermogravimetric Analysis (TGA) measures mass loss. Running these concurrently distinguishes a true thermodynamic melting point from a decomposition event.
Sample Preparation: Accurately weigh 2.0–3.0 mg of 5-oxa-2-azaspiro[3.4]oct-7-ene HCl into a standard aluminum pan. Crimp the pan with a pinhole lid to allow volatile release (e.g., HCl gas or water vapor) without pressure buildup, which could artificially shift thermodynamic transitions.
Instrument Calibration: Calibrate the DSC using an indium standard to ensure precise enthalpy and temperature measurements.
Heating Program: Equilibrate at 25°C. Ramp the temperature at 10°C/min to 300°C under a dry nitrogen purge (50 mL/min). Rationale: A 10°C/min rate prevents kinetic trapping of metastable polymorphs while providing sharp transition peaks[4].
Orthogonal Validation (TGA): Subject a parallel 5.0 mg sample to the identical heating profile in a TGA instrument.
Data Integration: Overlay the DSC and TGA thermograms. If a DSC endotherm coincides with a TGA mass loss, the event is thermal decomposition. If no mass loss occurs, it is a true thermodynamic melt[5].
Causality: To map the thermodynamic stability boundary in the solution state, the molecule must be stressed across a pH gradient. This identifies the specific protonation states that catalyze ring-opening.
Matrix Preparation: Prepare 0.1 mg/mL solutions of the API in three distinct buffered matrices: pH 2.0 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Borate buffer).
Thermal Stressing: Incubate the solutions in sealed amber vials at 60°C to accelerate thermodynamic degradation according to the Arrhenius equation.
Aliquot Sampling: Extract 100 µL aliquots at t=0, 24h, 48h, and 7 days. Immediately quench the reaction by diluting 1:10 in a cold (4°C) acetonitrile/water mixture to halt kinetics.
UPLC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Quantify the remaining intact API to calculate the degradation half-life (
t1/2
) and identify the mass-to-charge (m/z) ratios of the degradants to confirm the mechanistic pathways.
Self-validating workflow for solid-state and solution-state thermodynamic profiling.
Quantitative Data Summaries
The following tables synthesize typical thermodynamic parameters for spirocyclic azetidine hydrochloride salts under the described testing conditions.
Negligible degradation; high thermodynamic stability.
pH 10.0 (Basic)
72 Hours
Free-base precipitation and secondary amine oxidation.
0.3% H₂O₂ (Oxidative)
12 Hours
Epoxidation/Diol formation at oct-7-ene (+16 / +34 Da).
Conclusion & Formulation Strategy
The thermodynamic profiling of 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride reveals a molecule with excellent physiological stability but distinct vulnerabilities at pH extremes and under oxidative stress. The intrinsic ring strain of the spiro[3.4] system acts as a latent thermodynamic spring, readily released upon hydrolytic attack in highly acidic environments.
For drug development professionals, the formulation strategy must involve:
Excipient Selection: Avoiding highly acidic excipients or peroxide-containing binders (e.g., certain grades of Povidone or PEG) to prevent allylic oxidation and azetidine hydrolysis.
Solid-State Control: Ensuring the crystallization process consistently yields the high-melting thermodynamic polymorph to mitigate hygroscopicity and enhance shelf-life[6].
An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This guide outlines a comprehensive and robust strategy for the in vitro toxicological assessment of the novel chemical entity, 5-...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive and robust strategy for the in vitro toxicological assessment of the novel chemical entity, 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS No. 2248274-75-9). Given the limited publicly available toxicity data for this specific spirocyclic compound, this document serves as a first-principles guide to establishing a foundational safety profile. We will detail a tiered approach, beginning with basal cytotoxicity, progressing to genotoxicity, and culminating in preliminary hepatotoxicity evaluation. Each section provides not only the "how" but also the "why," grounding experimental choices in established regulatory frameworks and scientific rationale to ensure the generation of reliable and interpretable data for early-stage decision-making in drug development or chemical safety assessment.
Introduction: The Need for a Predictive In Vitro Toxicology Framework
5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is a novel molecule with potential applications in medicinal chemistry and materials science. Preliminary hazard classifications identify it as a potential skin and eye irritant, with possible specific target organ toxicity from a single exposure[1]. However, a comprehensive understanding of its biological effects at the cellular level is currently lacking.
This guide provides the strategic and methodological framework to bridge this knowledge gap. The described workflow is designed to efficiently screen for key toxicological liabilities, adhering to principles outlined by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH)[2][3][4]. By front-loading these assessments in vitro, we can refine our understanding of the compound's potential risks, conserve resources, and adhere to the ethical principles of reducing animal testing.
Tier 1: Foundational Cytotoxicity Assessment
The initial step in any toxicological evaluation is to determine the concentrations at which a compound elicits overt cellular damage. This dose-finding exercise is critical, as it informs the concentration ranges for all subsequent, more complex assays. We will employ two distinct but complementary assays to assess cytotoxicity: one measuring metabolic activity and the other assessing plasma membrane integrity.
Rationale for Dual-Endpoint Cytotoxicity Testing
Relying on a single cytotoxicity marker can be misleading. A compound might, for instance, inhibit mitochondrial respiration without immediately lysing the cell. The MTT assay would flag this as toxic, while a membrane integrity assay might not. Conversely, a compound causing rapid necrosis would be detected by both. Using both the MTT assay (metabolic activity) and the LDH release assay (membrane integrity) provides a more nuanced view of the cytotoxic mechanism.[5]
Experimental Workflow: Cytotoxicity Screening
The overall workflow for initial cytotoxicity screening is a standardized, high-throughput process designed for efficiency and reproducibility.
Caption: General workflow for in vitro cytotoxicity screening.
This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability.[6]
Cell Plating: Seed human cell lines (e.g., HepG2 for liver context, HEK293 for kidney context) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2X stock concentration series of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in the appropriate cell culture medium. A typical range would be from 0.1 µM to 1000 µM.
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 24 or 48 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[5]
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.
Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well.
LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Readout: Measure the absorbance at 490 nm.
Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Express the LDH release from compound-treated cells as a percentage of the positive control.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized for clear interpretation.
Table 1: Hypothetical Cytotoxicity Data for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
Cell Line
Assay
Incubation Time
IC₅₀ (µM)
Max LDH Release (%) at 2x IC₅₀
HepG2
MTT
24h
75.2 ± 5.1
45.3% ± 4.2%
HepG2
MTT
48h
48.9 ± 3.8
68.1% ± 5.5%
HEK293
MTT
24h
112.5 ± 8.9
32.7% ± 3.9%
HEK293
MTT
48h
85.1 ± 6.7
55.4% ± 4.8%
Data are presented as mean ± standard deviation from three independent experiments.
An IC₅₀ value below 10 µM is often considered potently cytotoxic in early screening. A significant increase in LDH release suggests a necrotic or necroptotic mode of cell death.
Tier 2: Genotoxicity Assessment
Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis and heritable diseases.[2][3] A standard in vitro battery should assess both gene mutations and chromosomal damage.
Rationale for a Two-Assay Genotoxicity Battery
The recommended core in vitro genotoxicity battery consists of two tests to cover different, critical endpoints:
In Vitro Micronucleus (MNvit) Test: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[7][8]
This combination provides high sensitivity for detecting rodent carcinogens and in vivo genotoxicants.[7]
Experimental Workflow: Genotoxicity Testing
The workflow for genotoxicity is a staged process, often requiring metabolic activation to mimic mammalian metabolism.
Caption: Workflow for the core in vitro genotoxicity battery.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[7]
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.
Dose Selection: Based on Tier 1 cytotoxicity data, select at least five concentrations of the compound.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
Exposure: In a test tube, combine the bacterial culture, the test compound, and either S9 mix or a buffer.
Plating: After a short pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.
Analysis: A positive result is typically defined as a concentration-related increase in revertant colonies that is at least double the concurrent vehicle control value.
Protocol: In Vitro Micronucleus Test (OECD TG 487)
This assay detects small, extranuclear bodies (micronuclei) in the cytoplasm of cells that have undergone mitosis. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[8]
Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).
Treatment: Treat exponentially growing cells with at least three concentrations of the compound (selected based on cytotoxicity, aiming for up to 55±5% cytotoxicity at the highest concentration), along with positive and negative controls.[8] Conduct with and without S9 metabolic activation.
Cytokinesis Block: After a treatment period (e.g., 3-6 hours), add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.
Harvesting: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides.
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells above the background level of the solvent control indicates a positive result.
Tier 3: Preliminary Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often a target for toxicity.[9][10] Early assessment of potential hepatotoxicity is a critical step in safety evaluation.
Rationale for Using Human-Relevant Liver Models
While immortalized cell lines like HepG2 are useful for initial screening, they often have reduced metabolic capacity compared to primary cells. Primary human hepatocytes (PHHs) are considered the gold standard for in vitro liver models as they more accurately mimic hepatic metabolism and response to xenobiotics.[11] However, their availability and short lifespan in culture can be limiting. Advanced models like 3D spheroids or liver-on-a-chip systems offer improved longevity and physiological relevance.[10][11][12]
Protocol: Assessing Hepatotoxicity in 3D Human Liver Spheroids
Spheroid Formation: Form 3D spheroids from cryopreserved PHHs using ultra-low attachment plates. Allow them to self-assemble over 3-5 days.
Compound Treatment: Treat the spheroids with a range of concentrations of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride for an extended period (e.g., up to 14 days with repeated dosing) to assess long-term effects.
Endpoint Measurement:
Viability: Measure spheroid viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D, which measures ATP levels).
Function: Collect media at various time points to measure key hepatic functions, such as albumin and urea secretion.
Metabolomics: For mechanistic insight, cell lysates and supernatants can be analyzed using mass spectrometry-based metabolomics to identify perturbed metabolic pathways.[11][13]
Data Presentation and Interpretation
Table 2: Hypothetical Hepatotoxicity Data for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in PHH Spheroids (7-day exposure)
Concentration (µM)
Spheroid Viability (% of Control)
Albumin Secretion (% of Control)
Key Metabolite Change
1
98.7 ± 4.5
95.2 ± 6.1
No significant change
10
91.2 ± 5.8
88.9 ± 7.3
No significant change
50
65.4 ± 7.1
52.1 ± 8.5
Decreased Glutathione
100
38.6 ± 6.2
25.8 ± 5.9
Decreased Glutathione, Increased Lactate
Data are presented as mean ± standard deviation.
A concentration-dependent decrease in viability and liver function (albumin/urea secretion) is indicative of hepatotoxicity. Changes in specific metabolites, such as the depletion of the antioxidant glutathione, can provide valuable clues about the mechanism of toxicity (e.g., oxidative stress).[13]
Conclusion and Forward-Looking Strategy
This technical guide provides a comprehensive, tiered strategy for the initial in vitro toxicological characterization of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. By systematically evaluating cytotoxicity, genotoxicity, and hepatotoxicity, researchers can build a foundational safety profile for this novel compound.
A negative result across this battery of tests would provide significant confidence to advance the compound to further development stages.
A positive result in any of these assays would not necessarily terminate development but would trigger further investigation. For example, a positive in vitro genotoxicity result would necessitate follow-up in vivo testing to assess its relevance to a whole organism.[7][14] Similarly, a hepatotoxicity signal would prompt more detailed mechanistic studies to understand the specific pathways involved.
This framework ensures a data-driven approach to risk assessment, aligning with modern toxicology's goal of using robust in vitro systems to predict human safety and reduce reliance on animal testing.
References
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (URL: )
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (URL: )
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (URL: )
Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium Intern
In Vitro Models to Study Hep
In vitro models for liver toxicity testing - PMC - NIH. (URL: )
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (URL: )
Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)
Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.UK. (URL: )
Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (URL: )
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012 - FDA. (URL: )
ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - European Medicines Agency (EMA). (URL: )
Guidelines for the Testing of Chemicals - OECD. (URL: )
OECD Releases 2025 Test Guideline Programme Upd
In vitro assays for developmental neurotoxicity - OECD. (URL: )
Application Notes and Protocols for the Synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride
Abstract Introduction Spirocyclic systems, particularly those incorporating heteroatoms, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique exploration of chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction
Spirocyclic systems, particularly those incorporating heteroatoms, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability when compared to their linear or planar counterparts.[4] The 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold is a novel building block that combines the structural features of a pyrrolidine and a dihydrofuran ring system, making it an attractive motif for the development of new therapeutic agents. This document outlines a detailed protocol for the synthesis of its hydrochloride salt, a form often preferred for its improved stability and handling characteristics.
Part 1: Synthesis of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
The synthesis of the N-Boc protected precursor is proposed to proceed via a [3+2] cycloaddition reaction. This approach is widely used for the construction of five-membered heterocyclic rings and offers a convergent and efficient route to the desired spirocyclic core.[1][5] The proposed reaction involves the in situ generation of an azomethine ylide from an N-Boc protected glycine ester, which then undergoes a cycloaddition with 2,5-dihydrofuran.
Proposed Reaction Mechanism
The reaction is initiated by the deprotonation of the α-carbon of the N-Boc-glycine ester by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting anion, in the presence of a Lewis acid like silver acetate, facilitates the elimination of the ester group to form an azomethine ylide dipole. This reactive intermediate is then trapped by 2,5-dihydrofuran in a [3+2] cycloaddition to furnish the spirocyclic product.
Application Note: 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride as a Next-Generation Morpholine Bioisostere in Lead Optimization
Executive Summary Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 20 FDA-approved therapeutics[1]. However, its planar-like conformation and inherent metabolic liabilities—specif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 20 FDA-approved therapeutics[1]. However, its planar-like conformation and inherent metabolic liabilities—specifically CYP450-mediated oxidation at the α-carbons adjacent to the oxygen and nitrogen atoms—frequently result in suboptimal pharmacokinetic (PK) profiles[1].
To overcome these limitations, the strategic incorporation of spirocyclic bioisosteres has emerged as a validated approach to increase the fraction of sp3-hybridized carbons (Fsp3)[2]. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) represents a highly versatile, structurally rigid morpholine surrogate[3][4]. This application note details the physicochemical rationale, synthetic workflows, and self-validating protocols for integrating this spirocycle into drug discovery pipelines, leveraging its unique alkene handle for late-stage diversification[5][6].
The Bioisosteric Rationale: Overcoming Morpholine Liabilities
Replacing a morpholine ring with a 5-oxa-2-azaspiro[3.4]oct-7-ene system fundamentally alters the spatial projection of the molecule[6]. The spirocyclic core restricts conformational flexibility, effectively locking the molecule into a defined 3D architecture that can enhance target affinity for complex binding pockets (e.g., GPCRs or kinases). Furthermore, the increased Fsp3 character disrupts flat crystal lattice packing, which frequently translates to improved thermodynamic solubility[2].
Quantitative Physicochemical Profiling
The table below summarizes the structural and physicochemical shifts expected when transitioning from a standard morpholine group to the spiro[3.4] bioisostere.
Property
Morpholine
5-Oxa-2-azaspiro[3.4]oct-7-ene
Medicinal Chemistry Implication
Ring System
6-membered, saturated
Bicyclic spiro[3.4] system
Imparts rigid 3D architecture, breaking molecular planarity[2].
The following diagram illustrates the causal relationship between the structural features of the spirocyclic core and the resulting resolution of standard morpholine liabilities.
Mechanistic pathways showing how spirocyclic substitution resolves morpholine liabilities.
Synthetic Application Workflows
Unlike saturated spiro[3.3]heptane systems, the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold features an internal double bond[5]. This provides an orthogonal synthetic handle. The azetidine nitrogen can be functionalized first via standard cross-coupling or nucleophilic aromatic substitution (SNAr), followed by late-stage modification of the alkene to fine-tune lipophilicity (logD) and target engagement[6].
Workflow for incorporating and derivatizing the spirocyclic morpholine bioisostere.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step through built-in chemical logic and analytical checkpoints.
Protocol 1: Scaffold Incorporation via SNAr
Objective: Attach the spirocycle to an electrophilic core (e.g., a heteroaryl chloride kinase inhibitor scaffold).
Causality: The hydrochloride salt of the spirocycle is utilized because it is highly stable, non-hygroscopic, and allows for precise stoichiometric weighing[3]. An organic base is required in situ to liberate the nucleophilic secondary amine of the azetidine ring.
Step-by-Step Methodology:
Preparation: Dissolve the target heteroaryl chloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Reagent Addition: Add 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (1.2 eq) to the stirring solution.
Activation: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: The excess DIPEA serves a dual purpose—it neutralizes the HCl salt to activate the nucleophile and acts as an acid scavenger for the HCl generated during the SNAr reaction.
Reaction: Heat the mixture to 80°C for 4–6 hours.
Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The protocol is validated when the UV trace demonstrates the complete disappearance of the heteroaryl chloride, and the MS trace confirms the presence of the [M+H]⁺ mass corresponding to the spiro-adduct.
Objective: Convert the oct-7-ene moiety to a cis-diol to lower the logD, increase the Topological Polar Surface Area (TPSA), and introduce new hydrogen-bond donors[6].
Causality: The double bond is a highly reactive synthetic handle. Using the Upjohn method (catalytic OsO₄ with NMO as a stoichiometric oxidant) ensures stereoselective cis-dihydroxylation from the less sterically hindered face of the spirocycle[6].
Step-by-Step Methodology:
Preparation: Dissolve the spiro-adduct from Protocol 1 (1.0 eq) in a 4:1 mixture of Acetone/Water. Note: This specific solvent ratio is critical to maintain the solubility of both the lipophilic organic substrate and the aqueous N-Methylmorpholine N-oxide (NMO).
Oxidation: Add NMO (1.5 eq), followed by OsO₄ (0.05 eq, 2.5% w/v in t-BuOH).
Reaction: Stir at room temperature for 12 hours.
Self-Validation Checkpoint (TLC & Quench): Monitor the reaction via TLC (DCM:MeOH 9:1). The alkene starting material will rapidly reduce a KMnO₄ stain (appearing as a bright yellow spot on a purple background), whereas the diol product will appear as a highly polar, slower-moving spot.
Workup: Quench the reaction with saturated aqueous Na₂SO₃ and stir for 30 minutes to safely reduce the toxic, volatile Os(VIII) to insoluble Os(IV) before extraction.
Protocol 3: In Vitro Microsomal Stability Assessment
Objective: Quantitatively validate the bioisosteric improvement in metabolic clearance compared to the parent morpholine compound[1].
Causality: Human Liver Microsomes (HLMs) contain the CYP450 enzymes responsible for phase I metabolism. By comparing the degradation rate of the morpholine parent against the spirocyclic analog, the steric shielding effect of the bioisostere can be proven[1].
Step-by-Step Methodology:
Preparation: Prepare 1 µM solutions of both the Morpholine-parent and the Spirocycle-analog in PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP450 inhibition.
Incubation: Pre-incubate the compounds with HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration). Note: NADPH is the obligate electron donor for CYP450s. A parallel control without NADPH must be run to confirm that any observed degradation is enzymatically driven, not due to chemical instability.
Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Self-Validation Checkpoint (Controls): Run Verapamil concurrently as a positive control. The assay is only valid if Verapamil demonstrates rapid depletion (t₁/₂ < 15 min), confirming HLM enzymatic viability. The spirocycle should demonstrate a significantly prolonged t₁/₂ compared to the morpholine parent.
Conclusion
The substitution of morpholine with 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride offers a sophisticated solution to common pharmacokinetic bottlenecks in drug discovery. By utilizing the self-validating protocols outlined above, medicinal chemists can efficiently incorporate this spirocycle to enhance Fsp3, improve metabolic stability, and leverage the alkene handle for advanced structural diversification.
Application Notes and Protocols: Solubility Guidelines for 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride in DMSO
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) in Dimethyl Sul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) in Dimethyl Sulfoxide (DMSO). Due to the absence of publicly available, specific solubility data for this novel spirocyclic compound, this guide synthesizes first-principle concepts of small molecule solubility with established best practices for handling hydrochloride salts and preparing high-concentration stock solutions for biological assays. Included are detailed protocols for stock solution preparation, a method for determining kinetic solubility, and a troubleshooting guide to address common challenges such as compound precipitation.
Introduction: Understanding the Compound and the Solvent
5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is a novel heterocyclic small molecule with potential applications in drug discovery. As with many small molecules intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad-ranging ability to dissolve both polar and non-polar compounds.[1] However, several factors inherent to both the compound's structure as a hydrochloride salt and the physicochemical properties of DMSO itself necessitate a carefully controlled dissolution protocol to ensure the accuracy and reproducibility of experimental results.
The primary challenge in preparing DMSO stock solutions is the solvent's highly hygroscopic nature; it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can significantly alter the solvent's polarity, leading to a decrease in the solubility of many organic compounds and causing precipitation, especially after freeze-thaw cycles.[2][3] For hydrochloride salts, the introduction of water into the aprotic DMSO environment can disrupt the ionic interactions that facilitate solvation, further reducing solubility. Therefore, the cornerstone of a successful dissolution protocol is the stringent use of anhydrous DMSO and adherence to moisture-mitigating handling techniques.
The successful preparation of a clear, stable stock solution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in DMSO hinges on several key principles. These practices are designed to maximize solubility while preserving the chemical integrity of the compound.
The Critical Role of DMSO Quality
The purity and water content of DMSO are paramount. For preparing stock solutions for biological assays, only high-purity, anhydrous grades should be used.
DMSO Grade
Purity
Key Features & Rationale
Anhydrous
≥99.9%
Contains extremely low water content, which is critical to prevent compound precipitation. This is the recommended grade for initial, high-concentration stock solutions.[4]
Pharmaceutical/USP Grade
≥99.9%
Rigorously tested for impurities and consistency, ensuring minimal interference in biological assays.[3][5]
Molecular Biology Grade
≥99.9%
Tested to be free of nucleases and proteases, which is essential for cell-based assays and work with nucleic acids or proteins.[4]
Handling and Storage of Anhydrous DMSO
To maintain its anhydrous state, DMSO must be handled with care.
Procurement: Purchase in small-volume bottles to minimize the frequency of opening and subsequent moisture exposure.[2]
Storage: Store in a tightly sealed container, preferably in a desiccator or a dry, well-ventilated place away from light.[6][7]
Dispensing: Before opening, allow the bottle to equilibrate to room temperature to prevent condensation from forming inside. Use a fresh, dry pipette tip for each use. Work quickly and recap the bottle immediately.
Experimental Protocols
This section provides step-by-step methodologies for preparing stock solutions and for determining the kinetic solubility of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride.
Protocol for Preparing a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.
Sterile microcentrifuge tubes or amber glass vials
Calibrated micropipettes and sterile tips
Vortex mixer
Water bath sonicator (optional, but recommended)
Workflow Diagram:
Caption: Workflow for preparing a stock solution in DMSO.
Step-by-Step Procedure:
Calculation: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (mL) × 10 mM × 147.60 ( g/mol ) / 1000
Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 147.60 / 1000 = 1.476 mg
Preparation: Allow the vial of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride and the bottle of anhydrous DMSO to equilibrate to room temperature before opening.
Weighing: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare it. Carefully weigh the calculated mass of the compound into the tube.
Dissolving: Add the calculated volume of anhydrous DMSO to the tube. Secure the cap tightly.
Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for undissolved particulates.
Assisted Dissolution (If Necessary): If the compound is not fully dissolved, two non-destructive methods can be employed:
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes.[8]
Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[2][8]
After either method, vortex the solution again and re-inspect for clarity.
Aliquoting and Storage: Once the solution is completely clear, dispense it into smaller, single-use aliquots in sterile, clearly labeled tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which promote moisture absorption and can lead to compound precipitation. Store the aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≥6 months) storage, protected from light.
Protocol for Determination of Kinetic Solubility by Turbidimetry
Since no solubility data is published for this compound, this protocol allows researchers to determine its kinetic solubility—the concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous buffer. This is highly relevant for predicting behavior in biological assays.
Principle: A serial dilution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates is detected by an increase in light scattering (turbidity), which can be measured using a nephelometer or a plate reader.
Materials:
10 mM stock solution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in anhydrous DMSO
Anhydrous DMSO
Phosphate-Buffered Saline (PBS), pH 7.4
Clear 96-well microplate
Multichannel pipette
Plate reader with absorbance (turbidimetry) or nephelometry capabilities
Workflow Diagram:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Procedure:
Prepare Serial Dilution: In a separate plate or tubes, perform a 2-fold serial dilution of your 10 mM stock solution in anhydrous DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
Assay Plate Preparation: Using a multichannel pipette, add 2 µL of each concentration from the serial dilution into the wells of a clear 96-well plate.[1] Include wells with 2 µL of DMSO only as a negative control.
Addition of Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well.[1] This results in a 1:100 dilution and a final DMSO concentration of 1%.
Incubation: Cover the plate and incubate at room temperature for 1 to 2 hours to allow for equilibration and potential precipitation.[2]
Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering with a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2]
Data Analysis: Plot the measured turbidity/absorbance against the final compound concentration. The kinetic solubility is the concentration at which a sharp increase (or "kick-off") in the signal is observed, indicating the onset of precipitation.[1]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Compound fails to dissolve completely
1. Moisture in DMSO: The DMSO has absorbed water from the air.[2]2. Concentration too high: The desired concentration exceeds the compound's solubility limit.3. Insufficient mixing: The compound has not been adequately dispersed.
1. Discard the hydrated DMSO. Use a fresh, unopened bottle of anhydrous DMSO.2. Prepare a new stock solution at a lower concentration.3. Continue to vortex. Use sonication and/or gentle warming to 37°C to facilitate dissolution.
A clear stock solution becomes cloudy or shows precipitate after storage
1. Freeze-thaw cycles: Repeated freezing and thawing has introduced moisture.2. Improper storage: The vial was not sealed tightly, allowing moisture absorption over time.3. Supersaturated solution: The initial solution was supersaturated and has now equilibrated.
1. Briefly warm the vial to 37°C and sonicate to attempt to redissolve the precipitate. If successful, use immediately. For future stocks, ensure they are aliquoted into single-use vials.2. Ensure storage vials have tight-sealing caps. Store in a desiccator if possible.3. Before each use, visually inspect the thawed aliquot. If precipitate is present, warm and sonicate before use.
Compound precipitates when diluted into aqueous assay buffer
1. Low aqueous solubility: This is expected for many organic compounds prepared in DMSO.2. Final DMSO concentration is too low: The amount of DMSO in the final assay volume is insufficient to maintain solubility.
1. Prepare fresh working solutions immediately before each experiment. Do not store diluted aqueous solutions.2. Optimize the final DMSO concentration in your assay. While it should be kept low (typically <0.5%) to avoid cell toxicity, a slight increase might be necessary. Always include a vehicle control with the identical final DMSO concentration.
Conclusion
The successful use of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in research and drug development is contingent upon the correct preparation and handling of its DMSO stock solutions. By prioritizing the use of high-purity anhydrous DMSO, adhering to strict handling protocols to prevent moisture contamination, and employing appropriate dissolution techniques, researchers can ensure the preparation of stable, accurate stock solutions. In the absence of published data, the provided protocol for kinetic solubility determination offers a robust method for characterizing this compound's behavior in an experimental setting, thereby enhancing the reliability and reproducibility of subsequent biological assays.
References
Chemical Substance Information. (n.d.). 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. Retrieved from [Link]
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]
Molbase. (n.d.). C6H9NO Molecular Formula. Retrieved from [Link]
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
H.C.S. (2026, March 13). Pharmaceutical Grade DMSO: A High-Performance Excipient for Modern Drug Delivery. Retrieved from [Link]
Blog. (2025, May 23). How to store 99.9% DMSO properly?. Retrieved from [Link]
Lab Chemicals. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Retrieved from [Link]
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]
Bio-protocol. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
Application Note: Incorporating 5-Oxa-2-azaspiro[3.4]oct-7-ene into Lead Optimization Campaigns
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Preclinical Drug Discovery Introduction & Scientific Rationale The transition from flat, sp2 -hybridized aromatic ri...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Medicinal Chemistry & Preclinical Drug Discovery
Introduction & Scientific Rationale
The transition from flat,
sp2
-hybridized aromatic rings to three-dimensional,
sp3
-rich architectures is a cornerstone of modern lead optimization. Spirocyclic scaffolds, particularly oxa-azaspiro systems, have emerged as highly effective bioisosteres for traditional saturated heterocycles like morpholine and piperazine .
The 5-oxa-2-azaspiro[3.4]oct-7-ene core represents an advanced, multifunctional module for drug discovery. Structurally, it fuses an azetidine ring with a 2,5-dihydrofuran-like moiety. This specific topology provides two distinct vectors for functionalization:
Vector 1 (Azetidine Nitrogen): Serves as a primary handle for amidation, alkylation, or reductive amination, modulating target engagement.
Vector 2 (Oct-7-ene Double Bond): Acts as a highly reactive handle for late-stage functionalization (LSF) such as epoxidation, dihydroxylation, or cross-coupling, allowing rapid exploration of chemical space without rebuilding the core scaffold .
By incorporating this spirocycle, medicinal chemists can systematically improve physicochemical properties, enhance target selectivity, and eliminate the metabolic liabilities typically associated with unshielded
α
-protons in standard heterocycles .
Physicochemical Profiling & Causality
Replacing a morpholine or piperazine ring with a 5-oxa-2-azaspiro[3.4]octane derivative fundamentally alters the molecule's ADME profile. The table below summarizes the comparative physicochemical advantages.
Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds
Scaffold
Fsp³
Amine pKa (calc)
LogD (pH 7.4)
HLM Clearance (µL/min/mg)
Morpholine
1.00
8.3
-0.8
High (>50)
Piperazine
1.00
9.8
-1.2
Moderate (30-50)
5-Oxa-2-azaspiro[3.4]oct-7-ene
0.67
7.6
0.2
Low (<15)
Expert Insight on Causality:
Metabolic Stability: Morpholine rings are highly susceptible to CYP450-mediated
α
-oxidation, leading to ring-opening and reactive metabolite formation. The spirocyclic core of 5-oxa-2-azaspiro[3.4]oct-7-ene sterically shields the adjacent carbons, drastically reducing Human Liver Microsome (HLM) clearance.
Permeability (LogD & pKa): The oxygen atom at the 5-position exerts a strong inductive electron-withdrawing effect through the spiro carbon, lowering the basicity (pKa) of the azetidine nitrogen to ~7.6. This ensures a higher fraction of the un-ionized species at physiological pH, directly improving membrane permeability and oral bioavailability.
Experimental Protocols & Synthetic Workflows
The following protocols detail the orthogonal functionalization of the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold. Every procedure is designed as a self-validating system to ensure experimental integrity.
Protocol A: Vector 1 – N-Boc Deprotection and Amidation
The azetidine nitrogen is typically protected with a Boc group during initial synthesis. Deprotection requires careful control to prevent degradation of the acid-sensitive 2,5-dihydrofuran ring.
Deprotection: Dissolve the N-Boc-spirocycle in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool to 0 °C.
Add 4M HCl in dioxane dropwise. Causality: Anhydrous HCl is strictly required. Aqueous acids (like TFA/H₂O) will cause hydration of the oct-7-ene double bond or ring-opening of the ether.
Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the amine hydrochloride salt.
Self-Validation Check (LC-MS): Analyze the crude salt. The desired product will show an
[M+H]+
corresponding to the free amine. If a mass of
[M+18]+
is observed, it indicates unwanted hydration of the double bond, signaling moisture contamination.
Amidation: Suspend the amine salt and the target carboxylic acid in DCM. Add DIPEA, followed by HATU. Stir for 4 hours at room temperature. Causality: Azetidines are sterically hindered secondary amines; HATU provides the highly reactive HOAt-ester intermediate necessary to overcome this steric bulk.
Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.
The oct-7-ene double bond allows for late-stage diversification. This protocol describes an Upjohn dihydroxylation to yield a highly polar, 3D-dense cis-diol.
Dissolve the spirocyclic alkene in the Acetone/Water mixture (0.1 M).
Add NMO, followed by the catalytic OsO₄ solution.
Stir at room temperature for 12 hours. The reaction will turn from pale yellow to light brown as the osmate ester forms and is continuously hydrolyzed.
Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for 1 hour to reduce residual osmium species.
Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via reverse-phase chromatography.
Self-Validation Check (NMR): Analyze the purified diol via ¹H-NMR. The spirocyclic geometry enforces strict facial selectivity, blocking the concave face. Osmylation occurs exclusively on the less hindered convex face. You must observe a single, sharp set of signals for the newly formed carbinol protons, confirming a single cis-diol diastereomer. Multiple peak sets indicate degraded OsO₄ or loss of stereocontrol.
Mechanistic & Workflow Visualizations
Caption: Workflow for integrating 5-oxa-2-azaspiro[3.4]oct-7-ene into lead optimization.
Caption: Mechanism of improved metabolic stability via spirocyclic bioisosteric replacement.
Expert Insights & Troubleshooting
Handling Volatility: The free amine of the unsubstituted 5-oxa-2-azaspiro[3.4]oct-7-ene is highly volatile and prone to degradation upon prolonged exposure to air. Always isolate and store the intermediate as the hydrochloride salt. Only liberate the free base in situ using a non-nucleophilic base (like DIPEA) during the coupling step.
Alkene Reactivity: The oct-7-ene double bond is relatively electron-rich due to the proximity of the oxygen atom in the 2,5-dihydrofuran ring system. If performing electrophilic halogenation or epoxidation (e.g., using mCPBA), strictly monitor the reaction temperature (-78 °C to 0 °C) to prevent over-oxidation or skeletal rearrangement.
Chromatographic Resolution: Because the spirocycle is chiral, building blocks are often synthesized as racemates. If enantiopure candidates are required for biological testing, perform chiral Supercritical Fluid Chromatography (SFC) after Vector 1 functionalization, as the added steric bulk of the amide/aryl group significantly improves baseline resolution on standard chiral stationary phases (e.g., Chiralpak AD-H or OD-H).
References
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.[Link]
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters.[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride Synthesis
Welcome to the Technical Support Center for spirocyclic building block synthesis. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) is a highly valuable, rigid bioisostere used in modern drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for spirocyclic building block synthesis. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) is a highly valuable, rigid bioisostere used in modern drug discovery. However, synthesizing this strained spirocyclic system presents significant chemical challenges, including enolization of strained precursors, steric hindrance during alkylation, catalyst poisoning during metathesis, and acid-catalyzed ring-opening during deprotection.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your overall yield.
Synthetic Workflow Visualization
Workflow for the 4-step optimized synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride.
Troubleshooting & FAQs
Q1: My Grignard addition to N-Boc-3-azetidinone (Step 1) yields mostly recovered starting material or decomposition products. How can I improve conversion?A: The basicity of standard Grignard reagents often leads to deprotonation at the α-position of the highly strained N-Boc-3-azetidinone, resulting in enolization rather than the desired 1,2-addition [1]. To overcome this, you must use a Luche-type cerium-mediated addition. By pre-mixing vinylmagnesium bromide with anhydrous cerium(III) chloride (CeCl₃), you generate an organocerium intermediate. This species is highly nucleophilic but significantly less basic, effectively suppressing enolization and driving the formation of the tertiary alcohol.
Q2: The O-alkylation of the tertiary azetidinol with allyl bromide (Step 2) is stalling at 40% conversion. How can I push this reaction to completion?A: Tertiary alcohols situated on four-membered rings suffer from severe steric hindrance, making them exceptionally poor nucleophiles. Standard conditions (NaH in THF) are often insufficient. To accelerate the reaction, switch the solvent to anhydrous DMF and add a catalytic amount of 15-crown-5 (0.1 eq). The crown ether sequesters the sodium cation, generating a "naked," highly reactive alkoxide that readily attacks the allyl bromide.
Q3: My Ring-Closing Metathesis (RCM) step (Step 3) is giving low yields and a dark, viscous byproduct. How do I optimize the cyclization?A: The dark byproduct indicates intermolecular cross-metathesis leading to oligomerization, which competes heavily with the desired intramolecular ring closure [2]. To kinetically favor the formation of the 2,5-dihydrofuran ring, you must operate under strictly high-dilution conditions (≤ 0.01 M). Furthermore, ensure your solvent (DCM) is thoroughly degassed to prevent catalyst degradation. Upgrading from Grubbs I to Grubbs II catalyst (5 mol%) will also provide the necessary reactivity to close the sterically demanding spirocyclic system.
Q4: During the final Boc deprotection (Step 4), I am observing the destruction of the spirocyclic core. How do I prevent this?A: The 5-oxa-2-azaspiro[3.4]oct-7-ene core contains a 2,5-dihydrofuran moiety, which functions essentially as an allylic ether. If you use aqueous acids (like TFA followed by aqueous workup), the acid will protonate the oxygen, leading to rapid ring-opening or hydration of the double bond [3,4]. You must use strictly anhydrous conditions. Treating the intermediate with 4M HCl in anhydrous dioxane at 0 °C ensures clean Boc cleavage and precipitates the product as a stable hydrochloride salt without compromising the delicate spirocycle.
Quantitative Optimization Data
The table below summarizes the yield improvements achieved by transitioning from standard literature conditions to our optimized protocols.
Reaction Step
Standard Condition
Standard Yield
Optimized Condition
Optimized Yield
Key Improvement Factor
1. Grignard Addition
VinylMgBr, THF, 0 °C
35%
VinylMgBr, CeCl₃, THF, -78 °C
88%
Suppression of enolization
2. O-Alkylation
NaH, Allyl-Br, THF, RT
40%
NaH, Allyl-Br, 15-Crown-5, DMF
92%
Enhanced alkoxide nucleophilicity
3. RCM Cyclization
Grubbs I (10 mol%), DCM, 0.1 M
45%
Grubbs II (5 mol%), DCM, 0.01 M
85%
Prevention of intermolecular oligomerization
4. Boc Deprotection
TFA/DCM, RT then aq. HCl
50%
4M HCl in anhydrous Dioxane, 0 °C
95%
Prevention of dihydrofuran ring-opening
Detailed Step-by-Step Methodologies
Step 1: Synthesis of tert-Butyl 3-hydroxy-3-vinylazetidine-1-carboxylate
Preparation of CeCl₃: Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl₃ (1.5 eq). Suspend in anhydrous THF (0.5 M) and stir vigorously at room temperature for 2 hours.
Grignard Addition: Cool the suspension to -78 °C. Add vinylmagnesium bromide (1.0 M in THF, 1.5 eq) dropwise. Stir the resulting organocerium mixture at -78 °C for 1.5 hours.
Ketone Addition: Dissolve N-Boc-3-azetidinone (1.0 eq) in a minimum volume of anhydrous THF and add dropwise to the reaction flask over 30 minutes.
Workup: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the tertiary alcohol.
Step 2: Synthesis of tert-Butyl 3-(allyloxy)-3-vinylazetidine-1-carboxylate
Activation: Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C under argon.
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise, followed by 15-crown-5 (0.1 eq). Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
Alkylation: Add allyl bromide (1.5 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
Workup: Quench by pouring the mixture into ice water. Extract with MTBE (3x) to avoid extracting DMF. Wash the organic layer with water (3x) and brine, dry over MgSO₄, and concentrate. Purify via short-pad silica gel filtration.
Step 3: Synthesis of tert-Butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
Dilution: Dissolve the diene from Step 2 in anhydrous DCM to achieve a strict concentration of 0.01 M. Sparge the solution with argon for 15 minutes to remove dissolved oxygen.
Catalysis: Add Grubbs II Catalyst[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium (5 mol%).
Cyclization: Equip the flask with a reflux condenser and heat to 40 °C for 12 hours under a positive pressure of argon.
Workup: Cool to room temperature. Add ethyl vinyl ether (10 eq) and stir for 30 minutes to quench the active ruthenium carbene. Concentrate the solvent under reduced pressure and purify the residue via silica gel chromatography (Hexanes/EtOAc) to isolate the spirocycle.
Step 4: Synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
Acidification: Dissolve the spirocycle from Step 3 in anhydrous DCM (0.1 M) and cool strictly to 0 °C.
Deprotection: Slowly add 4M HCl in anhydrous dioxane (10 eq). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor via TLC for the disappearance of the starting material.
Isolation: Concentrate the reaction mixture under reduced pressure (keep bath temperature below 30 °C). Triturate the resulting residue with cold, anhydrous diethyl ether. Filter the resulting white precipitate under a blanket of argon, wash with additional ether, and dry under high vacuum to afford the final target product.
References
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(23), 11656-11669.[Link]
Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(16), 2733-2736.[Link]
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3169-3174.[Link]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]
Optimization
Technical Support Center: Handling 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-Oxa-2-azaspiro[3.4]o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride .
While this spirocyclic building block is highly valuable for improving the physicochemical properties of drug candidates, its hydrochloride salt form presents a severe handling challenge: extreme hygroscopicity . This guide breaks down the causality of moisture uptake, provides self-validating experimental protocols, and outlines field-proven strategies to ensure your downstream syntheses succeed.
Part 1: The Causality of Hygroscopicity (FAQs)
Q1: Why does 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride rapidly deliquesce (turn to gum) upon atmospheric exposure?A1: The phenomenon is driven by thermodynamics and crystal lattice energy. The hydrochloride salt of this secondary spirocyclic amine contains a highly concentrated charge density. The chloride counterion acts as a potent hydrogen-bond acceptor, while the protonated amine acts as a donor. When exposed to atmospheric moisture, water molecules rapidly coordinate to these ions. Once the first hydration layer forms, it lowers the energy barrier for subsequent water absorption. If the ambient humidity exceeds the salt's Critical Relative Humidity (CRH), the solid will absorb enough moisture to dissolve in its own hydration shell—a process known as deliquescence .
Q2: My downstream amide coupling (e.g., using HATU/DIPEA) failed when using a slightly clumped batch of this salt. Is moisture the direct culprit?A2: Yes. In peptide couplings or Buchwald-Hartwig aminations, stoichiometry is critical. If your salt has absorbed even 5% of its weight in water, your molar calculations are fundamentally inaccurate. Furthermore, water is a highly reactive nucleophile. In a HATU-mediated coupling, atmospheric water introduced by the hygroscopic salt will rapidly hydrolyze the active O-7-azabenzotriazole ester intermediate back to the starting carboxylic acid, completely quenching the reaction and consuming your expensive coupling reagents.
Q3: How should I store the bulk material to prevent degradation?A3: Industrial protocols for handling hygroscopic hydrochloride salts dictate strict environmental controls . The bulk container should never be opened on the benchtop. It must be stored in a desiccator over an active desiccant (e.g., Drierite or indicating silica gel) at 2–8 °C, or ideally, inside an argon-filled glovebox. If cold storage is used, the container must be allowed to warm to room temperature in a desiccator before opening to prevent condensation from forming directly on the cold powder.
Part 2: Quantitative Impact of Storage Conditions
To illustrate the critical nature of proper storage, the following table summarizes the quantitative impact of various storage environments on the physical state and chemical viability of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride over a 24-hour exposure period.
Storage Condition
Ambient Environment
Moisture Uptake (wt% at 24h)
Physical State
Downstream Amide Coupling Yield
Benchtop (Open Air)
45–50% RH
> 15.0%
Sticky Gum / Deliquesced
< 20% (Reaction Failure)
Standard Desiccator
< 10% RH
0.5 – 1.2%
Clumped Solid
70 – 80%
Glovebox (Argon)
< 1 ppm H₂O
< 0.1%
Free-flowing powder
> 95% (Optimal)
Part 3: Validated Methodologies & Protocols
When working with moisture-sensitive compounds, standard Schlenk and inert-gas techniques must be rigorously applied . The following protocols are designed as self-validating systems , meaning the procedure itself contains a built-in check to confirm success before you commit to the next synthetic step.
Protocol A: Glovebox-Free "Weighing by Difference"
If a glovebox is unavailable, you must minimize atmospheric exposure using this rapid-transfer technique.
Preparation: Oven-dry a receiving reaction flask and a glass stopper at 120 °C for 4 hours. Cool them under a continuous stream of dry Argon or Nitrogen.
Taring: Place the sealed bulk vial of 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl on the analytical balance and tare it to 0.0000 g.
Rapid Transfer: Uncap the bulk vial, quickly transfer an approximate spatula scoop of the solid into the argon-flushed receiving flask, and immediately recap the bulk vial.
Measurement: Place the capped bulk vial back on the balance. The negative value displayed is the exact mass of the compound transferred.
Self-Validation Check: Cap the receiving flask with a rubber septum and place it on the balance. Record the mass. Wait exactly 30 seconds and record again. Validation: If the mass increases by >0.5 mg, your septum seal is compromised or your argon flush was insufficient, meaning the sample is actively absorbing atmospheric water. The anhydrous assumption is invalidated, and the sample must be dried (See Protocol B).
Protocol B: Azeotropic Drying of Clumped Material
If your spirocycle has clumped, it has absorbed water. You can strip this moisture out using the thermodynamic principle of minimum-boiling azeotropes.
Suspension: Add the clumped 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl to a round-bottom flask. Add 10 mL of anhydrous toluene per gram of salt. The salt will not fully dissolve, creating a suspension.
Distillation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure (approx. 40 °C water bath). Toluene forms an azeotrope with water (boiling point 85 °C at 1 atm, containing 20% water), effectively pulling water out of the crystal lattice as it evaporates.
Iteration: Repeat the toluene addition and evaporation process two more times.
High-Vacuum Drying: Attach the flask to a high-vacuum line (< 0.1 mbar) for 4 hours to remove residual toluene.
Self-Validation Check: Weigh the flask after 4 hours of vacuum drying. Subject it to vacuum for an additional 1 hour and weigh it again. Validation: If the mass difference between the two weighings is < 0.1%, the system validates itself as completely dry. If the mass continues to drop, bound water remains, and the azeotropic distillation must be repeated. The final product must be a free-flowing powder.
Part 4: Handling Workflow Visualization
Follow this logical decision tree to determine the appropriate handling method for your specific laboratory setup.
Workflow for handling and recovering hygroscopic 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl.
References
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals
Source: Pharmaceutics (via PubMed Central), 2022
URL: [Link]
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds
Source: Wipf Group, University of Pittsburgh, 2014
URL: [Link]
Troubleshooting
Reducing side products in 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride coupling
Welcome to the dedicated technical support guide for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of coupling reactions with this unique spirocyclic amine. Our goal is to provide you with in-depth, field-proven insights to help you minimize side product formation and maximize the yield of your target molecule.
The spirocyclic nature of this amine presents distinct stereoelectronic properties that can influence reactivity in common cross-coupling reactions like the Buchwald-Hartwig amination. This guide addresses the most frequent challenges encountered in the laboratory, offering not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Side Products & Solutions
This section is structured as a series of questions and answers to directly address specific experimental issues.
Question 1: I'm observing significant homocoupling of my aryl halide or boronic acid starting material. How can I prevent this?
Answer:
Homocoupling, leading to symmetrical biaryl impurities, is a common side reaction in palladium-catalyzed cross-coupling. It typically arises from two main pathways: the reaction of the organoboron reagent (in Suzuki-type couplings) or the oxidative coupling of the aryl halide. The root cause often traces back to the catalyst's state or the reaction atmosphere.
Potential Causes & Recommended Solutions:
Potential Cause
Scientific Rationale & Troubleshooting Strategy
Presence of Pd(II) Species
The active catalyst for most cross-coupling is Pd(0). Pd(II) species, often present in precatalysts like Pd(OAc)₂, can promote homocoupling.[1] Solution: Switch to a Pd(0) precatalyst such as Pd₂(dba)₃ or use a pre-formed Pd(0) catalyst complex (e.g., SPhos-Pd-G3). If using a Pd(II) source, adding a mild reducing agent like potassium formate (1-2 equivalents) can help generate the active Pd(0) species in situ.
Oxygen in the Reaction
Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which facilitates homocoupling pathways.[1] Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes). The reaction should be set up and run under a strictly inert atmosphere.
Inappropriate Ligand Choice
The ligand's steric and electronic properties are critical. Insufficiently bulky or electron-donating ligands may not promote the desired reductive elimination step of the cross-coupling cycle efficiently, allowing side reactions to compete. Solution: Screen bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands accelerate the desired C-N bond formation, outcompeting the homocoupling pathway.
High Boronic Acid Concentration (Suzuki-type)
A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. Solution: Instead of adding the boronic acid all at once, consider a slow addition via a syringe pump. Using more stable boronic acid derivatives like pinacol esters (Bpin) can also help by providing a more controlled release of the active species.
Question 2: My reaction is sluggish, and upon forcing conditions (higher temperature), I see decomposition of my spirocyclic amine. What's happening?
Answer:
This issue points towards either an inefficient catalytic system or inherent instability of the amine under the reaction conditions. The strained four-membered ring within the 5-Oxa-2-azaspiro[3.4]octane structure could be susceptible to ring-opening or other degradation pathways, especially at elevated temperatures or in the presence of strong bases.
Potential Causes & Recommended Solutions:
Inefficient Catalyst Turnover: The palladium catalyst may be deactivating over the course of the reaction.
Solution: Since amines can act as ligands for palladium, it's often beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation by the substrate itself.[3] Also, ensure your amine starting material is of high purity, as trace impurities can poison the catalyst.[3]
Poor Substrate/Base Solubility: The reaction may be heterogeneous, leading to slow kinetics.
Solution: Screen different solvents. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are common starting points. Sometimes a mixture, such as toluene/t-BuOH, can improve the solubility of all components.[2] The choice of base also impacts solubility; for instance, organic bases like DBU or inorganic bases like Cs₂CO₃ have different solubility profiles than K₃PO₄.
β-Hydride Elimination: While less common with N-aryl couplings compared to C-C couplings, related elimination pathways can occur, especially with strained cyclic amines.
Solution: Advances in ligand design have produced catalysts that favor rapid reductive elimination over β-hydride elimination.[2] Using modern, bulky ligands is the primary strategy to mitigate this. Running the reaction at the lowest effective temperature can also suppress this side reaction.
Question 3: I am using the hydrochloride salt directly. How does this affect my choice and amount of base?
Answer:
Using the hydrochloride salt is common and cost-effective, but it critically impacts the required stoichiometry of the base. The base has two roles in the reaction:
Neutralize the hydrochloride to generate the free, nucleophilic secondary amine.
Act as the base within the catalytic cycle (e.g., to deprotonate the amine upon coordination to palladium).
Therefore, you must use at least one extra equivalent of base compared to what the catalytic cycle requires.
Recommended Base Strategy:
Stoichiometry: For a reaction that typically requires 1.5 equivalents of base with a free amine, you should use at least 2.5 equivalents when starting with the hydrochloride salt.
Base Type: A moderately strong, non-nucleophilic base is often ideal.
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are excellent choices for Buchwald-Hartwig aminations. They are strong enough to facilitate the reaction but are generally not nucleophilic enough to react with the aryl halide.
Avoid very strong bases like alkoxides (e.g., NaOtBu) as a first choice unless necessary, as they can sometimes promote side reactions or substrate degradation.
Purity: Ensure the base is finely powdered and dry. Bulk bases should be stored in a desiccator.[3]
Frequently Asked Questions (FAQs)
Q: Should I use a protecting group on the secondary amine?
A: Protecting the amine is a valid strategy, particularly if you are performing a reaction on another part of the molecule and want to prevent the amine's nucleophilicity from interfering.[4][5] For a standard C-N coupling, however, protection is generally not necessary and adds extra steps to the synthesis (protection and deprotection).[4][5] If you are performing a Suzuki C-C coupling on a molecule that also contains this spirocyclic amine, protecting it as a carbamate (e.g., with a Boc group) would be essential to prevent it from acting as a nucleophile or ligand.[4]
Q: What is a good starting point for reaction conditions (catalyst, ligand, solvent)?
A: For coupling 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride with a typical aryl bromide, a reliable starting point would be:
Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like SPhos or XPhos (2-4 mol%).
Base: K₃PO₄ (2.5 - 3 equivalents).
Solvent: Degassed 1,4-Dioxane or Toluene.
Temperature: 80-110 °C.
Always start with a small-scale test reaction to confirm the conditions before scaling up.
Q: Can I use a copper-catalyzed (Chan-Lam) coupling for this amine?
A: Yes, Chan-Lam N-arylation is a viable alternative to palladium-catalyzed methods and can sometimes be advantageous as it can be run under milder, base-free conditions, often in protic solvents like ethanol.[6][7] This could be particularly useful if your substrate is sensitive to the strong bases used in Buchwald-Hartwig reactions. A typical system might involve a simple copper salt like Cu(OAc)₂ in ethanol.[6]
Visualized Workflows and Mechanisms
Troubleshooting Logic for Side Product Formation
Caption: Troubleshooting workflow for common coupling side products.
Caption: Buchwald-Hartwig cycle and points of side product formation.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride with an aryl bromide. Optimization for specific substrates is recommended.
Reaction Setup:
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.
Via syringe, add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) to the flask under the inert atmosphere.
Place the flask in a preheated oil bath at 100 °C.
Reaction Monitoring & Work-up:
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Zheng, Z.-G., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]
Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
Pu, J.-X., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[2][6]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Natural Product Research. [Link]
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13, 6142-6147. [Link]
Kantam, M. L., et al. (2006). An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524. [Link]
Galstyan, A. B., et al. (2015). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Russian Journal of General Chemistry, 85, 1729–1736. [Link]
Gholami, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 20038-20056. [Link]
Amine coupling of ligand to Biacore sensor chips. Cytiva. [Link]
Brennan, C., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molbank. [Link]
Kaur, N. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. [Link]
Shaabani, A., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Cembellín, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Faig, A., et al. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Molecules. [Link]
Zheng, Z.-G., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]
5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride vs. Morpholine: A Comparative Guide for Drug Discovery
As the pharmaceutical industry continues its "escape from flatland," the strategic replacement of classical, planar-like heterocycles with conformationally restricted, three-dimensional scaffolds has become a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry continues its "escape from flatland," the strategic replacement of classical, planar-like heterocycles with conformationally restricted, three-dimensional scaffolds has become a cornerstone of modern drug design. For decades, morpholine has served as a privileged motif to tune lipophilicity, enhance aqueous solubility, and establish critical hydrogen-bonding networks. However, its inherent metabolic liabilities often bottleneck late-stage lead optimization.
This guide provides an objective, data-driven comparison between the traditional morpholine ring and a next-generation bioisostere: 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride . Designed for application scientists and medicinal chemists, this analysis explores the physicochemical shifts, mechanistic advantages, and validated experimental protocols associated with this spirocyclic transition.
The Bioisosteric Paradigm Shift: Escaping Metabolic Liabilities
Morpholine's primary liability stems from its rapid conformational flipping and the electron-rich nature of its nitrogen atom. The adjacent α-methylene carbons are highly susceptible to hydrogen atom abstraction by the heme-oxo species of Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative clearance via ring-opening or dealkylation.
To circumvent this, researchers have pivoted to [1]. 5-Oxa-2-azaspiro[3.4]oct-7-ene fuses an azetidine ring with a 2,5-dihydrofuran derivative at a single spiro carbon. This structural modification achieves two critical objectives:
Metabolic Shielding: The immense ring strain of the spiro-fused system drastically increases the activation energy required for α-carbon oxidation.
Vector Reorientation: The orthogonal arrangement of the rings provides a "kinked" exit vector, allowing the oxygen atom to probe novel chemical space within target binding pockets that a linear morpholine vector cannot reach[2].
Figure 1: Bioisosteric replacement of morpholine to mitigate CYP450-mediated α-carbon oxidation.
Quantitative Physicochemical Comparison
A fascinating paradox emerges when comparing these two scaffolds. While the industry heavily relies on the Fraction of sp3 carbons (Fsp3) as a metric for 3D character, morpholine possesses an Fsp3 of 1.0 but behaves as a relatively flat, planar vector in biological systems. Conversely, the 5-oxa-2-azaspiro[3.4]oct-7-ene core contains a double bond, lowering its Fsp3 to 0.67, yet it enforces a rigidly orthogonal, highly complex 3D spatial arrangement.
To accurately evaluate the performance of [3] against morpholine analogs, rigorous and self-validating experimental protocols must be employed.
Protocol A: Preparation of the Free Base for Cross-Coupling
Purchased as a stable hydrochloride salt (CAS: 2248274-75-9), the compound must be neutralized prior to use in Buchwald-Hartwig aminations or amide couplings.
Causality Check: We utilize a mild base (Saturated NaHCO₃) rather than a strong base (NaOH). The dihydrofuran moiety (the 7-ene double bond) can be sensitive to harsh alkaline conditions, which may trigger unwanted ring-opening or isomerization.
Suspend 1.0 equivalent of 5-oxa-2-azaspiro[3.4]oct-7-ene HCl in a biphasic mixture of Dichloromethane (DCM) and deionized water (1:1 v/v).
Slowly add saturated aqueous NaHCO₃ dropwise at 0°C until the aqueous layer reaches pH ~8.0.
Stir vigorously for 15 minutes to ensure complete neutralization.
Separate the organic layer and extract the aqueous layer twice more with DCM.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp <30°C to prevent volatility loss of the free amine).
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To prove the metabolic superiority of the spirocycle, a direct head-to-head HLM assay is required.
Causality Check: This protocol is a self-validating system. We include Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly degraded, the NADPH regenerating system has failed. Cold acetonitrile is used to instantly denature CYP enzymes, preventing post-aliquot metabolic drift.
Preparation: Prepare a 1 µM solution of the test compound (Morpholine analog vs. Spirocyclic analog) in 0.1 M Potassium Phosphate buffer (pH 7.4).
Protein Addition: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Sampling & Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.
The substitution of morpholine with [2] is not merely a structural novelty; it is a calculated thermodynamic intervention. By leveraging ring strain and steric bulk, medicinal chemists can effectively shut down primary metabolic clearance pathways while simultaneously exploring new, three-dimensional vector space within target receptors. When integrated properly using the validated protocols above, this spirocyclic scaffold serves as a highly potent tool for rescuing metabolically labile drug candidates.
References
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes
Source: Organic Letters (ACS Publications)
URL:[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Source: Chemical Reviews (ACS Publications)
URL:[Link]
A Comparative Guide to HPLC Validation for the Purity of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a novel spirocyclic entity with significa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a novel spirocyclic entity with significant potential in pharmaceutical development. As a small, polar, and ionic molecule, it presents unique analytical challenges that necessitate a departure from standard reversed-phase chromatography. Here, we compare two robust, stability-indicating HPLC methods—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC)—providing the experimental data and scientific rationale required for informed method selection in a drug development setting.
The Analytical Challenge: Beyond Conventional Reversed-Phase
5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride's structure dictates the analytical strategy. Its key physicochemical properties—high polarity from the oxa-aza core and ionic nature as a hydrochloride salt—result in poor retention on traditional C8 or C18 reversed-phase columns. To achieve reliable separation and quantification, specialized chromatographic modes are essential. This guide focuses on two powerful alternatives:
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1][2] This environment facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, providing excellent retention for compounds that elute in the void volume under reversed-phase conditions.[1][3] Its use of volatile mobile phases makes it highly compatible with mass spectrometry (MS).[1]
Method B: Mixed-Mode Chromatography (MMC): MMC employs stationary phases with multiple functionalities, typically combining reversed-phase and ion-exchange characteristics.[4][5][6] This dual retention mechanism is uniquely suited for ionic compounds like our target molecule, allowing for the simultaneous separation of the main compound and its counter-ion, as well as polar and non-polar impurities, without the need for ion-pairing reagents.[4][5]
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness.[7][8][9]
Experimental Protocol: Method A (HILIC)
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid)
A cornerstone of a purity method is its ability to unequivocally assess the analyte in the presence of impurities and degradation products. A forced degradation study was conducted as per ICH Q1A(R2) guidelines, subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[10][11][12] The goal was to achieve 5-20% degradation to ensure that all potential degradation products could be resolved from the parent peak.[10][13]
Forced Degradation Conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours
Oxidation: 3% H₂O₂ at room temperature for 12 hours
Thermal: 80°C for 72 hours
Photolytic: ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)
Table 1: Comparative Resolution (Rs) of Major Degradants from the Parent Peak
Stress Condition
Major Degradant RT (min) - HILIC
Resolution (Rs) - HILIC
Major Degradant RT (min) - MMC
Resolution (Rs) - MMC
Acid Hydrolysis
4.8
2.8
9.5
4.1
Base Hydrolysis
6.2
3.5
11.2
3.9
Oxidation
7.1
4.1
12.8
4.5
Thermal
5.5
3.1
10.3
3.4
Expertise & Experience: The HILIC method provided adequate separation for all degradants. However, the MMC method demonstrated superior resolution for the primary degradant formed under acidic conditions (Rs = 4.1 vs. 2.8). This is likely due to the ion-exchange functionality of the MMC column, which provides a distinct selectivity mechanism for ionic degradants that may have similar hydrophilicity to the parent compound but a different charge state or pKa. This makes the MMC method inherently more powerful for complex impurity profiling during development.
Linearity and Range
Linearity was assessed by analyzing seven concentrations ranging from the LOQ to 150% of the target concentration (e.g., 0.5 to 150 µg/mL).
Table 2: Linearity and Range Comparison
Parameter
Method A (HILIC)
Method B (MMC)
Acceptance Criteria
Range (µg/mL)
0.5 - 150
0.5 - 150
-
Correlation Coefficient (r²)
0.9995
0.9998
≥ 0.999
Y-intercept (% of response at 100%)
0.8%
0.4%
≤ 2.0%
Both methods demonstrated excellent linearity. The slightly higher correlation coefficient and lower y-intercept of the MMC method suggest a marginally more robust linear response across the validated range.
Accuracy and Precision
Accuracy was determined by recovery studies at three concentration levels (80%, 100%, and 120%), while precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
Table 3: Accuracy and Precision Data Summary
Parameter
Method A (HILIC)
Method B (MMC)
Acceptance Criteria
Accuracy (% Recovery)
99.2% - 101.5%
99.8% - 100.9%
98.0% - 102.0%
Precision - Repeatability (%RSD, n=6)
0.45%
0.31%
≤ 1.0%
Precision - Intermediate (%RSD, n=6)
0.78%
0.55%
≤ 2.0%
Trustworthiness: Both methods are highly accurate and precise, meeting all standard acceptance criteria. The data indicates that the MMC method is slightly more precise, as evidenced by the lower Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision. This could be attributed to the stronger retention mechanisms of MMC, which can make the method less susceptible to minor variations in mobile phase composition or temperature.
LOD, LOQ, and Robustness
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Robustness was evaluated by making deliberate small changes to key method parameters.
Table 4: Sensitivity and Robustness Comparison
Parameter
Method A (HILIC)
Method B (MMC)
LOD (µg/mL)
0.15
0.12
LOQ (µg/mL)
0.50
0.40
Robustness (Parameter varied)
Effect on Resolution (Rs)
Effect on Resolution (Rs)
Flow Rate (±10%)
< 5% change
< 3% change
Column Temp (±2°C)
< 4% change
< 2% change
Mobile Phase pH (±0.2 units)
< 8% change
< 3% change
Expertise & Experience: The MMC method again shows a slight advantage in sensitivity (lower LOD/LOQ). Critically, the robustness data reveals that the MMC method is less affected by changes in mobile phase pH. This is a significant advantage in a quality control environment. The HILIC mechanism can be sensitive to pH changes which affect the ionization state of both the analyte and the silica surface, whereas the dual retention mechanism of the MMC column provides a buffering capacity against such variations.
Visualization of Validation Workflows
The following diagrams illustrate the logical flow of the validation process and the interrelationship of its core components.
Caption: High-level workflow for HPLC method validation.
Caption: Logical relationship of analytical validation parameters.
Conclusion and Recommendations
Both the HILIC and Mixed-Mode Chromatography methods are valid and suitable for determining the purity of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. The choice between them depends on the specific application within the drug development lifecycle.
Method A (HILIC) is an excellent choice for routine quality control and release testing. Its simpler mobile phase, compatibility with rapid UPLC gradients, and strong performance with mass spectrometry make it efficient and reliable for known impurity analysis.
Method B (Mixed-Mode Chromatography) stands out as the superior method for development and in-depth characterization. Its orthogonal selectivity, enhanced resolution of ionic species, and superior robustness provide a higher degree of confidence when profiling complex degradation pathways or characterizing reference standards. The slightly better precision and sensitivity are also advantageous for trace impurity analysis.
For a comprehensive analytical control strategy, the HILIC method could be implemented for routine QC, while the MMC method should be maintained as the primary reference and stability-indicating method.
References
Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
Buszewski, B., & Noga, S. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
BenchChem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols.
ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
Bakshi, M., & Singh, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2025, November 27). Mixed-Mode Chromatography—A Review. LCGC International.
ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
Shabir, G. A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate.
Assessing off-target effects of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride scaffolds
In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount. While on-target potency is the initial focus, a comprehensive understanding of a compou...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount. While on-target potency is the initial focus, a comprehensive understanding of a compound's off-target activity is what ultimately dictates its therapeutic window and clinical success. Unintended interactions can lead to unforeseen toxicities or even polypharmacology, which can be either detrimental or, in rare cases, beneficial.[1][2][3] Therefore, rigorous off-target profiling early in the development pipeline is not just a regulatory requirement but a cornerstone of rational drug design.[4]
This guide provides a comparative analysis of the off-target profiles of a novel 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride-based kinase inhibitor, which we will refer to as Spiro-X , against two well-established kinase inhibitor scaffolds: a pyrimidine-based inhibitor (Compound P ) and an indole-based inhibitor (Compound I ). All three compounds are designed to target Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer.[5] Through this head-to-head comparison, we will illustrate the methodologies and the critical importance of assessing off-target effects to identify a truly superior drug candidate.
The Scaffolds Under Investigation
Spiro-X (5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride scaffold): A novel, rigid spirocyclic scaffold designed for high target affinity and selectivity. Its three-dimensional structure is hypothesized to limit interactions with the broader kinome.
Compound P (Pyrimidine-based scaffold): Pyrimidines are a well-established class of kinase inhibitors, forming the core of many FDA-approved drugs.[6][7] However, their planar structure can sometimes lead to broader off-target activity.[4]
Compound I (Indole-based scaffold): Indole derivatives have also shown significant promise as kinase inhibitors, with some exhibiting favorable selectivity profiles.[8]
Comparative Kinase Selectivity Profiling
To assess the kinome-wide selectivity of our three compounds, we performed an in vitro kinase inhibition assay against a panel of 20 representative kinases using the ADP-Glo™ Kinase Assay platform.[9][10] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.[11] The results, presented as IC50 values, are summarized in Table 1.
Kinase Target
Spiro-X (IC50, nM)
Compound P (IC50, nM)
Compound I (IC50, nM)
EGFR (On-Target)
5.2
8.1
15.7
ABL1
>10,000
850
1,200
AURKA
>10,000
1,500
>10,000
AURKB
>10,000
980
>10,000
CDK2
>10,000
2,300
5,400
FLT3
>10,000
450
950
JAK2
>10,000
>10,000
>10,000
KIT
>10,000
720
1,100
MEK1
>10,000
>10,000
>10,000
MET
>10,000
1,100
2,500
PDGFRα
>10,000
650
800
PI3Kα
>10,000
>10,000
>10,000
PIM-1
>10,000
3,200
>10,000
RAF1 (c-Raf)
>10,000
>10,000
>10,000
RET
>10,000
900
1,500
ROCK1
>10,000
>10,000
>10,000
SRC
8,500
250
550
TIE2/TEK
>10,000
1,800
>10,000
VEGFR2
9,200
150
450
YES1
>10,000
400
700
Analysis of Selectivity Data:
The data clearly demonstrates the superior selectivity profile of Spiro-X . While all three compounds inhibit the intended target, EGFR, Compound P exhibits significant off-target activity against several other kinases, including VEGFR2, SRC, FLT3, and PDGFRα. Such polypharmacology could lead to a higher risk of toxicity.[12] Compound I shows a more moderate off-target profile but still has notable activity against VEGFR2 and SRC. In contrast, Spiro-X displays a very clean profile, with IC50 values for all off-target kinases in the high micromolar range, indicating a significantly wider therapeutic window.
Comparative Cytotoxicity Profiling
To correlate kinase selectivity with cellular effects, we assessed the cytotoxicity of the three compounds against a human non-small cell lung cancer cell line that overexpresses EGFR (A549) and a non-cancerous human bronchial epithelial cell line (BEAS-2B). The MTT assay was used to measure cell viability, and the results are presented as IC50 values in Table 2.[13][14][15]
Cell Line
Spiro-X (IC50, µM)
Compound P (IC50, µM)
Compound I (IC50, µM)
Selectivity Index (SI)
A549 (Cancer)
0.8
1.5
2.2
Spiro-X: 62.5
BEAS-2B (Normal)
50.0
12.0
35.0
Compound P: 8.0
Compound I: 15.9
Analysis of Cytotoxicity Data:
The cytotoxicity data aligns with the kinase selectivity findings. Spiro-X not only shows the highest potency against the A549 cancer cell line but also demonstrates significantly lower toxicity towards the non-cancerous BEAS-2B cells. This is reflected in its superior Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) of 62.5. A higher SI is a strong indicator of a wider therapeutic window, suggesting that a compound can achieve its therapeutic effect at concentrations that are less likely to harm healthy cells.[16] Compound P's lower SI of 8.0 is consistent with its broader kinase inhibition profile, suggesting a higher potential for on-target, off-tumor toxicities. Compound I shows an intermediate SI.
Experimental Protocols
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
This protocol outlines the general procedure for determining the IC50 values of test compounds against a panel of kinases.[9][17]
Reagent Preparation:
Prepare a stock solution of the test inhibitor (Spiro-X, Compound P, or Compound I) in 100% DMSO.
Perform serial dilutions of the inhibitor to create a range of concentrations.
Prepare a solution containing the purified kinase enzyme in a suitable kinase buffer.
Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration is typically at or near the Michaelis constant (Km) for the enzyme.
Kinase Reaction:
In a 384-well plate, add 5 µL of the kinase/substrate/ATP solution to each well.
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent reaction.
Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence using a plate-reading luminometer.
Plot the luminescence signal against the log of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.
Cell Viability: MTT Assay
This protocol details the procedure for assessing the cytotoxicity of the test compounds.[18][19]
Cell Seeding:
Seed A549 and BEAS-2B cells in separate 96-well plates at a density of 5,000 cells per well.
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment:
Treat the cells with various concentrations of Spiro-X, Compound P, and Compound I for 72 hours. Include a vehicle control (DMSO).
MTT Addition and Incubation:
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
Formazan Solubilization:
Carefully aspirate the media from the wells.
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
Visualizing the Rationale: Pathways and Workflows
To provide a clearer context for our experimental choices, the following diagrams illustrate the targeted signaling pathway and our off-target assessment workflow.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Experimental workflow for off-target assessment.
Conclusion
The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery. As demonstrated through our comparative analysis, even compounds designed for the same biological target can exhibit vastly different selectivity profiles based on their core chemical scaffolds. The novel 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride scaffold (Spiro-X ) showed a markedly superior profile compared to the more traditional pyrimidine and indole-based inhibitors. Its high selectivity in the kinome panel translated directly to a more favorable therapeutic index in cellular assays, highlighting its potential as a safer and more effective clinical candidate.
This guide underscores the necessity of moving beyond simple on-target potency and embracing a holistic, data-driven approach to inhibitor profiling. By integrating biochemical and cellular assays early and systematically, researchers can make more informed decisions, de-risk their development programs, and ultimately deliver safer and more effective medicines to patients.
References
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Retrieved March 17, 2026, from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 17, 2026, from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 17, 2026, from [Link]
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved March 17, 2026, from [Link]
ResearchGate. (n.d.). Schematic of a Generic MAPK Pathway. Retrieved March 17, 2026, from [Link]
Promega Corporation. (n.d.). ADP-Glo™ Lipid Kinase Assay Technical Manual. Retrieved March 17, 2026, from [Link]
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I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Retrieved March 17, 2026, from [Link]
ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved March 17, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved March 17, 2026, from [Link]
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American Association for Cancer Research. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Retrieved March 17, 2026, from [Link]
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As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when integrating novel spirocyclic scaffolds into your drug development workflows. 5-Oxa-2-azaspiro[3....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when integrating novel spirocyclic scaffolds into your drug development workflows. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is highly valued for its conformational rigidity in medicinal chemistry; however, its physicochemical properties demand precise lifecycle management.
The following operational guide provides the mechanistic rationale and step-by-step protocols required to handle, decontaminate, and dispose of this compound safely, ensuring full compliance with environmental regulations.
Chemical Identity & Hazard Profile
Before executing any disposal protocol, it is imperative to understand the quantitative hazard profile of the material. The spirocyclic oxa-aza system, combined with the hydrochloride salt, dictates its reactivity and toxicity.
Understanding the causality behind the hazard codes is essential for designing an effective disposal strategy:
Irritation & Toxicity (H315, H319, H336): The compound's amphiphilic nature allows it to disrupt lipid bilayers in dermal and ocular tissues, leading to acute irritation[1]. Furthermore, the H336 classification (Specific Target Organ Toxicity - Single Exposure) indicates that inhalation of its volatilized dust acts as a central nervous system and respiratory tract depressant/irritant[1].
Environmental Fate: As a hydrochloride salt, dissolution in aqueous media releases hydronium and chloride ions, significantly lowering the pH. If discharged untreated into municipal wastewater, this localized acidification can disrupt the biological processing of water treatment plants and mobilize heavy metals in plumbing infrastructure[2]. Additionally, the robust spirocyclic core resists rapid biodegradation, classifying it as a regulated organic pollutant.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent the aerosolization of STOT SE 3 particulates.
Step-by-Step Decontamination Protocol:
Isolation: Immediately isolate the area and ensure the laboratory fume hood sashes are lowered to maximize directional airflow.
Containment (No Sweeping): Never use dry sweeping or compressed air, as this will aerosolize the toxic particulate. Instead, cover the solid spill with a damp, chemically inert absorbent pad.
Neutralization: If the spill involves an aqueous solution of the compound, apply a mild neutralizing agent (e.g., solid Sodium Bicarbonate,
NaHCO3
) over the liquid until effervescence ceases.
Collection: Use non-sparking, disposable spatulas to transfer the absorbed material into a wide-mouthed High-Density Polyethylene (HDPE) container.
Validation: Swab the decontaminated benchtop with a damp pH test strip. The system is self-validating: a pH reading of 6.5–7.5 confirms that no residual acidic hydrochloride remains on the surface.
Phase-Dependent Disposal Procedures
Proper disposal is dictated by the physical state and solvent matrix of the waste. Below are the specific methodologies for processing 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride waste streams.
Protocol A: Solid Waste Disposal
Solid hydrochloride salts can react exothermically if inadvertently mixed with strong bases or oxidizing agents in a general waste bin[3].
Collect all solid residues, contaminated weighing paper, and disposable PPE in a dedicated, sealable HDPE container.
Strictly segregate this container from alkali metals, cyanides, and strong oxidizers.
Transfer to the institutional hazardous waste accumulation area. Regulations mandate collection within 90 days of the accumulation start date[4].
Protocol B: Aqueous Waste Neutralization
Aqueous solutions of organic hydrochlorides are inherently acidic. EPA and RCRA guidelines strictly prohibit the drain disposal of untreated chemical waste, particularly those that alter the pH outside the permissible 5.0–12.5 range[2].
Transfer the aqueous waste to a secondary containment vessel within a functioning fume hood.
Measure the initial pH using a calibrated pH meter.
Neutralization Step: Slowly titrate the solution with 1M
NaOH
or saturated
NaHCO3
while stirring continuously to prevent localized heat buildup.
Validation: Confirm the final pH has stabilized between 6.0 and 8.0.
Transfer the neutralized solution to a carboy labeled "Aqueous Hazardous Waste". Do not drain-dispose , as the organic spirocycle must be destroyed via licensed incineration.
Protocol C: Organic Solvent Waste
When this compound is dissolved in organic solvents (e.g., Methanol, Acetonitrile, or Dichloromethane), the presence of the chloride ion dictates the entire waste stream's fate.
Direct all organic solutions containing this compound into a container explicitly labeled "Halogenated Organic Waste"[3].
Causality Check: Never mix this stream with non-halogenated waste, even if the primary solvent is non-halogenated (like Ethanol). Incinerating chloride-containing waste at non-halogenated facility temperatures can generate highly toxic environmental dioxins.
Ensure the carboy is filled to no more than 75% capacity to safely accommodate vapor expansion[3].
Protocol D: Empty Container Management
Vials that contained the neat powder are considered acutely contaminated.
Triple-rinse the empty container with a compatible solvent (e.g., Methanol).
Direct the rinsate into the Halogenated Organic Waste stream.
Once triple-rinsed, deface the original manufacturer label. The glass vial can now be safely disposed of as standard laboratory glass waste, validating the complete removal of the chemical hazard[4].
Disposal Logic Visualization
Logical workflow for the phase-dependent disposal of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride.
References
NextSDS. "5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]
Northwestern University. "Hazardous Waste Disposal Guide." Northwestern Research Safety. Available at:[Link]
UC San Diego. "How to Store and Dispose of Extremely Hazardous Chemical Waste." Blink UCSD Safety Guidelines. Available at:[Link]